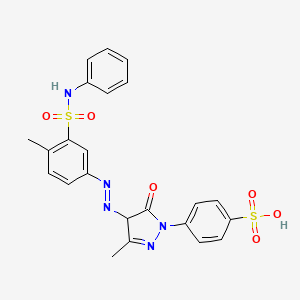

p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Description

The compound p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a pyrazolone-derived azo compound characterized by a sulfonic acid group, an azo (–N=N–) linkage, and a phenylamino sulfonyl substituent. Its structure features a pyrazolone ring (4,5-dihydro-5-oxo-1H-pyrazol-1-yl) conjugated to a benzenesulfonic acid moiety, with additional methyl and sulfonamide groups on the aromatic rings.

Properties

CAS No. |

25739-67-7 |

|---|---|

Molecular Formula |

C23H21N5O6S2 |

Molecular Weight |

527.6 g/mol |

IUPAC Name |

4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C23H21N5O6S2/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34/h3-14,22,27H,1-2H3,(H,32,33,34) |

InChI Key |

DNNYNDQWWWDTPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)S(=O)(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with the preparation of the pyrazole ring. Common starting materials include 3-methyl-1-phenyl-2-pyrazolin-5-one and 4-methyl-3-nitrobenzenesulfonic acid.

Azo Coupling Reaction: The key step involves an azo coupling reaction where the diazonium salt of 4-methyl-3-nitrobenzenesulfonic acid is reacted with the pyrazole derivative. This reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

Reduction and Sulfonation: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride. Finally, the compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azo coupling and sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.

Reduction: Reduction of the azo group can yield hydrazo compounds, which can further be reduced to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Tin(II) chloride or sodium dithionite in acidic conditions.

Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.

Major Products

Oxidation: Azoxy derivatives.

Reduction: Hydrazo and amino derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Dyes and Pigments

One of the primary applications of p-(4,5-Dihydro...) is in the dye industry. The azo group allows for vibrant coloration, making it suitable for textile dyes and other coloring agents. Its water solubility due to the sulfonic acid group enhances its applicability in aqueous dyeing processes.

Pharmaceuticals

The compound has shown significant biological activities, particularly in medicinal chemistry:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties, with studies demonstrating its efficacy against various cancer cell lines through mechanisms such as apoptosis induction.

- Antimicrobial Effects : The compound has displayed antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, suggesting its potential as an alternative treatment for resistant infections.

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Analytical Chemistry

The compound's ability to participate in electron transfer reactions makes it useful in redox processes within analytical applications. Its interaction with metal ions allows for its use in various analytical techniques to detect and quantify substances.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of p-(4,5-Dihydro...) on human cancer cell lines, specifically MCF-7 breast cancer cells. Results indicated a potent antiproliferative activity with an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than traditional antibiotics, indicating its promise as an effective treatment option.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, making it useful in redox processes. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo pyrazolone derivatives share structural similarities but differ in substituents, ionic forms, and functional groups, leading to variations in properties and applications. Below is a detailed comparison with key analogues:

Sodium p-[4,5-Dihydro-3-methyl-4-[[3-[(p-tolylamino)sulfonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

- Molecular Formula : C24H22N5NaO6S2 (CAS: 72828-87-6)

- Key Features: Sodium sulfonate salt enhances water solubility. Contains a p-tolylamino sulfonyl group, which may improve stability against hydrolysis compared to non-aryl sulfonamides. Used in industrial dyes due to the azo chromophore .

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide

- Molecular Formula : C16H15N5O3S (CAS: 32039-48-8)

- Key Features: Sulfonamide (–SO2NH2) group instead of sulfonic acid, reducing solubility in water but increasing lipid membrane permeability.

4,4'-[4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)hydrazono]-1H-pyrazol-1,3-diyl]bis[benzenesulfonic acid] (Trisodium Salt)

- Molecular Formula: Not fully specified, but includes three sodium ions (≤0.1% as trisodium salt).

- Key Features :

Dipotassium p-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

- Molecular Formula : Complex structure with extended conjugation (CAS: 70208-51-4).

- Key Features :

3-[[1-(3-Chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxy-5-nitrobenzenesulphonic Acid

- Molecular Formula : C16H12ClN5O7S (CAS: 23969-24-6)

- Key Features: Nitro (–NO2) and hydroxyl (–OH) groups introduce electron-withdrawing and hydrogen-bonding effects, stabilizing the azo linkage. Chlorophenyl substituent may confer antimicrobial properties .

Comparative Analysis Table

Research Findings and Trends

- Solubility : Ionic forms (e.g., sodium/potassium salts) exhibit superior water solubility compared to free acids or sulfonamides .

- Stability : Electron-withdrawing groups (e.g., nitro) stabilize azo linkages, while sulfonamides enhance thermal stability .

- Applications : Sodium/potassium salts dominate industrial dye markets, whereas sulfonamide variants are explored for bioactive properties .

Biological Activity

p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, a complex organic compound, belongs to the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is . Its structure features a pyrazole ring, which is pivotal for its biological interactions. The presence of sulfonyl and azo groups enhances its solubility and reactivity, contributing to its bioactivity.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to p-(4,5-Dihydro...) have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Effects

Pyrazoles are known for their antibacterial and antifungal activities. The compound has demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

3. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.

The biological activity of p-(4,5-Dihydro...) can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes related to cancer progression and inflammation.

- Modulation of Signaling Pathways : It can affect signaling pathways such as MAPK and NF-kB, which are crucial in cancer biology and inflammation.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of p-(4,5-Dihydro...) on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed an IC50 value indicating potent antiproliferative activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treating resistant infections.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.